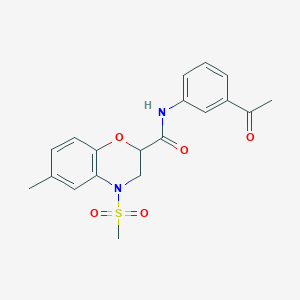![molecular formula C20H23ClN2O4S B11248544 N-(butan-2-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248544.png)
N-(butan-2-yl)-6-chloro-4-[(4-methylphenyl)sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of benzoxazine derivatives This compound is characterized by its unique structure, which includes a benzoxazine ring, a chlorinated aromatic ring, and a sulfonyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the benzoxazine ring through a cyclization reaction involving an amine and a phenol derivative. The chlorination of the aromatic ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride. The sulfonyl group is introduced via a sulfonation reaction using reagents like sulfonyl chlorides. The final step involves the coupling of the butan-2-yl group to the benzoxazine ring under basic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.
Material Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings, due to its unique structural properties.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding, providing insights into its potential biological activities.
作用機序
The mechanism of action of N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. This interaction is often mediated by the sulfonyl and benzoxazine groups, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The exact pathways involved depend on the specific biological context and the target being studied .
類似化合物との比較
Similar Compounds
N-(1-AZIDO-2-(AZIDOMETHYL)BUTAN-2-YL)-4-METHYLBENZENESULFONAMIDE: This compound shares a similar sulfonyl group but differs in the presence of azido groups instead of the benzoxazine ring.
N-[3-METHYL-1-OXO-1-(P-TOLYL)BUTAN-2-YL]-4-(PHENYLSULFONYL)BENZAMIDE: This compound has a similar sulfonyl group and butan-2-yl group but lacks the benzoxazine ring.
Uniqueness
N-(BUTAN-2-YL)-6-CHLORO-4-(4-METHYLBENZENESULFONYL)-3,4-DIHYDRO-2H-1,4-BENZOXAZINE-2-CARBOXAMIDE is unique due to its combination of a benzoxazine ring, a chlorinated aromatic ring, and a sulfonyl group. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds mentioned above.
特性
分子式 |
C20H23ClN2O4S |
|---|---|
分子量 |
422.9 g/mol |
IUPAC名 |
N-butan-2-yl-6-chloro-4-(4-methylphenyl)sulfonyl-2,3-dihydro-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c1-4-14(3)22-20(24)19-12-23(17-11-15(21)7-10-18(17)27-19)28(25,26)16-8-5-13(2)6-9-16/h5-11,14,19H,4,12H2,1-3H3,(H,22,24) |
InChIキー |
FHPMNMWEHAPPJL-UHFFFAOYSA-N |
正規SMILES |
CCC(C)NC(=O)C1CN(C2=C(O1)C=CC(=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{4-[6-(Pyrrolidin-1-YL)pyridazin-3-YL]piperazin-1-YL}butan-1-one](/img/structure/B11248469.png)
![N-(4-{[4-Methyl-6-(piperidin-1-YL)pyrimidin-2-YL]amino}phenyl)cyclohexanecarboxamide](/img/structure/B11248470.png)

![N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-fluorobenzamide](/img/structure/B11248477.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-3-carboxamide](/img/structure/B11248489.png)

![1,1'-(3-(4-methoxyphenyl)-6-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl)diethanone](/img/structure/B11248503.png)
![1-[(2-chlorobenzyl)sulfonyl]-N-(2-ethyl-6-methylphenyl)piperidine-3-carboxamide](/img/structure/B11248516.png)
![6-chloro-4-[(4-methylphenyl)sulfonyl]-N-(pentan-2-yl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11248531.png)

![1,1'-[6-(4-chlorophenyl)-3-(4-methoxyphenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-5,7-diyl]diethanone](/img/structure/B11248545.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)acetamide](/img/structure/B11248557.png)

